molecular formula C15H21N3O3 B7146700 N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Cat. No.: B7146700
M. Wt: 291.35 g/mol
InChI Key: PGZPTQILZJXKEV-UHFFFAOYSA-N
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Description

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and an acetamide group

Properties

IUPAC Name

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-6-10-8-12(20-11(10)7-2)13-16-14(18-21-13)15(4,5)17-9(3)19/h8H,6-7H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZPTQILZJXKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=C1)C2=NC(=NO2)C(C)(C)NC(=O)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the furan and oxadiazole rings. The furan ring can be synthesized through the acid-catalyzed cyclization of 1,4-diketones, while the oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of the furan and oxadiazole rings with the acetamide group under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The furan and oxadiazole rings are known to interact with proteins and nucleic acids, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[5-(4,5-dimethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
  • N-[2-[5-(4,5-diethylthiophene-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide
  • N-[2-[5-(4,5-diethylpyrrole-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide

Uniqueness

N-[2-[5-(4,5-diethylfuran-2-yl)-1,2,4-oxadiazol-3-yl]propan-2-yl]acetamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions, such as in drug design and materials science .

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